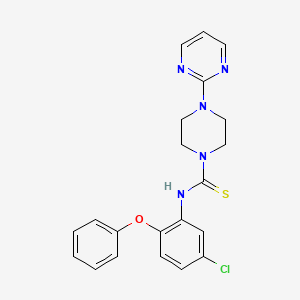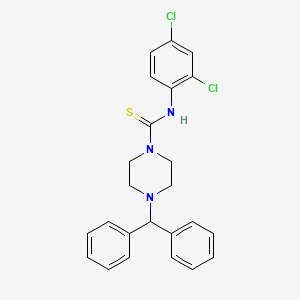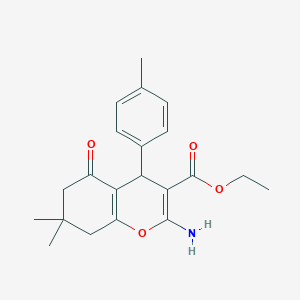
N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-phenol with a suitable phenyl halide under basic conditions.
Piperazine ring formation: The phenoxyphenyl intermediate is then reacted with pyrimidine-2-yl-piperazine under appropriate conditions to form the piperazine ring.
Carbothioamide formation: Finally, the piperazine derivative is treated with a thiocarbonyl reagent to introduce the carbothioamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the carbothioamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or pyrimidinyl positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
- N-(5-chloro-2-phenoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
- N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(5-chloro-2-phenoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is unique due to the presence of the chloro and phenoxy groups, which may impart specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C21H20ClN5OS |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
N-(5-chloro-2-phenoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H20ClN5OS/c22-16-7-8-19(28-17-5-2-1-3-6-17)18(15-16)25-21(29)27-13-11-26(12-14-27)20-23-9-4-10-24-20/h1-10,15H,11-14H2,(H,25,29) |
Clave InChI |
YTKBIJUZBNGPEC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10876802.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10876809.png)
![2-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}piperazin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10876813.png)

![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)

![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)

